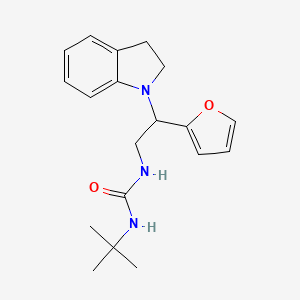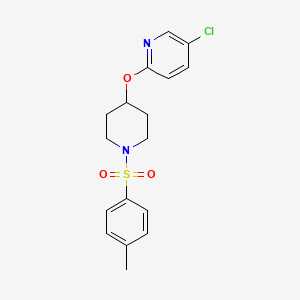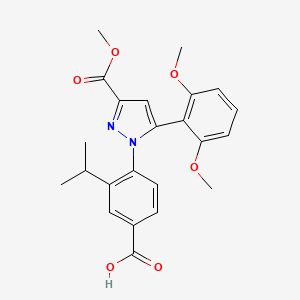
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide, also known as AD4, is a small molecule compound that has been of great interest to researchers due to its potential therapeutic applications. AD4 is a sulfonamide derivative that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression that can affect cell growth and survival. 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to improve cognitive function and have neuroprotective effects. In inflammation research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use.
Zukünftige Richtungen
There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways and enzymes. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide, which could make it more accessible for lab experiments.
Synthesemethoden
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 3-aminopiperidine to form 3-(4-methylbenzoyl)aminopiperidine. The resulting compound is then reacted with sodium sulfite to form the sulfonamide derivative 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been studied for its potential therapeutic applications in a variety of fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-14-6-7-15(18(21)19-16-8-11-26(22,23)13-16)12-17(14)27(24,25)20-9-4-2-3-5-10-20/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMAYJIQVVXFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)




![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)





